Cas no 1443304-90-2 (3,5-difluoro-4-pentoxybenzenethiol)

3,5-Difluoro-4-pentoxybenzenethiol is a fluorinated aromatic thiol compound characterized by its unique structural features, including a pentoxy side chain and two fluorine substituents at the 3- and 5-positions. This compound is of interest in organic synthesis and materials science due to its electron-withdrawing properties and potential as a building block for functionalized ligands or self-assembled monolayers (SAMs). The presence of fluorine enhances stability and influences reactivity, while the thiol group provides a versatile handle for surface modification or conjugation. Its balanced lipophilicity, imparted by the pentoxy chain, may also facilitate solubility in organic media. Suitable for applications requiring precise molecular design, this compound offers a combination of tunable electronic and steric properties.
3,5-difluoro-4-pentoxybenzenethiol structure
1443304-90-2 structure
Product Name:3,5-difluoro-4-pentoxybenzenethiol
CAS No:1443304-90-2
MF:C11H14F2OS
MW:232.290069103241
MDL:MFCD18426880
CID:5170277
Update Time:2026-03-04

3,5-difluoro-4-pentoxybenzenethiol Chemical and Physical Properties

Names and Identifiers

    • 3,5-difluoro-4-pentoxybenzenethiol
    • MDL: MFCD18426880
    • Inchi: 1S/C11H14F2OS/c1-2-3-4-5-14-11-9(12)6-8(15)7-10(11)13/h6-7,15H,2-5H2,1H3
    • InChI Key: SPJJNACQENAKLW-UHFFFAOYSA-N
    • SMILES: S([H])C1C([H])=C(C(=C(C=1[H])F)OC([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5

3,5-difluoro-4-pentoxybenzenethiol Pricemore >>

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Additional information on 3,5-difluoro-4-pentoxybenzenethiol

Introduction to 3,5-difluoro-4-pentoxybenzenethiol (CAS No. 1443304-90-2) and Its Emerging Applications in Chemical Biology

The compound 3,5-difluoro-4-pentoxybenzenethiol (CAS No. 1443304-90-2) represents a fascinating molecular entity that has garnered significant attention in the field of chemical biology due to its unique structural and functional attributes. This heterocyclic thiol derivative, characterized by the presence of fluorine and pentoxy substituents on a benzene ring, exhibits a distinct chemical profile that makes it a valuable candidate for various biochemical and pharmaceutical applications. The introduction of fluorine atoms at the 3rd and 5th positions, along with a pentoxy group at the 4th position, imparts enhanced lipophilicity and metabolic stability, which are critical factors in drug design and development.

In recent years, the pharmaceutical industry has increasingly recognized the importance of fluorinated aromatic compounds in medicinal chemistry. The introduction of fluorine atoms into organic molecules can significantly alter their pharmacokinetic properties, including bioavailability, metabolic half-life, and binding affinity to biological targets. 3,5-difluoro-4-pentoxybenzenethiol exemplifies this trend, as its fluorinated structure suggests potential applications in the development of novel therapeutic agents. Specifically, the thiol (-SH) moiety is known to participate in redox reactions and can serve as a scaffold for designing molecules that interact with biological systems.

One of the most compelling aspects of 3,5-difluoro-4-pentoxybenzenethiol is its potential role as an intermediate in the synthesis of more complex bioactive molecules. The presence of both fluorine and pentoxy substituents provides a versatile platform for further functionalization, enabling chemists to tailor the compound's properties for specific applications. For instance, such derivatives have been explored in the design of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The ability of fluorinated aromatic compounds to modulate enzyme activity has been well-documented, making them attractive candidates for drug discovery efforts.

Recent studies have also highlighted the importance of thiol-containing compounds in chemical biology. Thiols are known to play a pivotal role in cellular signaling pathways and are often targeted by therapeutic agents due to their reactivity with biological molecules. 3,5-difluoro-4-pentoxybenzenethiol could potentially serve as a probe or inhibitor in these pathways, offering insights into disease mechanisms and aiding in the development of targeted therapies. The compound's unique structure allows it to interact with proteins and enzymes in ways that may not be possible with simpler aromatic thioles.

The synthesis of 3,5-difluoro-4-pentoxybenzenethiol involves sophisticated organic chemistry techniques that highlight its synthetic challenge and appeal. The introduction of fluorine atoms typically requires specialized methodologies to ensure high selectivity and yield. Similarly, the attachment of a pentoxy group necessitates careful consideration of reaction conditions to avoid unwanted side products. Despite these challenges, advances in synthetic chemistry have made it possible to produce such compounds on a scalable basis, facilitating their use in research and industrial applications.

From a computational chemistry perspective, 3,5-difluoro-4-pentoxybenzenethiol has been studied to understand its electronic properties and interactions with biological targets. Molecular modeling techniques have revealed that the compound can adopt multiple conformations depending on its environment, which may influence its binding affinity and efficacy as a drug candidate. These studies underscore the importance of integrating experimental data with computational methods to optimize the design of bioactive molecules.

The potential applications of 3,5-difluoro-4-pentoxybenzenethiol extend beyond pharmaceuticals into other areas such as materials science and agrochemicals. For example, fluorinated aromatic compounds are often used in the development of advanced materials due to their stability and resistance to degradation. Additionally, they can serve as key intermediates in synthesizing agrochemicals that enhance crop protection while minimizing environmental impact.

In conclusion,3,5-difluoro-4-pentoxybenzenethiol (CAS No. 1443304-90-2) represents a promising compound with diverse applications in chemical biology and beyond. Its unique structural features make it an attractive scaffold for drug discovery efforts aimed at developing novel therapeutic agents for various diseases. As research continues to uncover new insights into its properties and potential uses,3,5-difluoro-4-pentoxybenzenethiol is poised to play an increasingly important role in advancing scientific understanding and technological innovation.

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